1-(3-Iodophenyl)ethan-1-ol

Biocatalysis Enantioselective synthesis Kinetic resolution

Problem: Bromo/chloro analogs exhibit sluggish oxidative addition in Pd-catalyzed cross-couplings, while classical chiral resolution of phenylethanols requires expensive auxiliaries with low yields. Solution: 1-(3-Iodophenyl)ethan-1-ol provides a meta-iodine handle with superior reactivity (I > Br > Cl). • >98% ee (S)-enantiomer via kinetic resolution • 63-65% Suzuki coupling yield for biphenyl cores • Compatible with one-pot chemoenzymatic cascades • Ideal precursor for 123I/124I/125I PET/SPECT tracers Consistent ≥95% purity; bulk quantities available.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
Cat. No. B7973057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodophenyl)ethan-1-ol
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)I)O
InChIInChI=1S/C8H9IO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
InChIKeyLYJBCPWDFZXLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodophenyl)ethan-1-ol: Synthesis, Reactivity & Procurement


1-(3-Iodophenyl)ethan-1-ol is an organic compound classified as a meta-substituted halogenated phenyl ethanol (CAS 79917-56-9) . It serves as a versatile synthetic intermediate, with its key structural features being a secondary alcohol and an iodine atom at the 3-position of the phenyl ring [1]. The iodine substituent functions as a reactive handle, enabling diverse chemical transformations, including cross-coupling and substitution reactions [2]. It is also a crucial building block for synthesizing chiral compounds and radiolabeled pharmaceutical intermediates, making it highly valuable in medicinal chemistry and drug development research [1] [3].

Versatile synthetic intermediate with C–I reactive handle for cross-coupling and substitution
Chiral building block for asymmetric synthesis and medicinal chemistry research
Solid-state precursor suitable for radiolabeling and diagnostic tracer development

1-(3-Iodophenyl)ethan-1-ol: Why Analogue Substitution Fails


The meta-iodine substitution in 1-(3-Iodophenyl)ethan-1-ol imparts distinct electronic, steric, and reactivity profiles that are not interchangeable with its ortho, para, or other halogen analogs (e.g., bromo or chloro). The iodine atom is significantly larger and more polarizable than bromine or chlorine, which directly influences its reactivity in palladium-catalyzed cross-couplings, where oxidative addition rates follow the order I > Br > Cl [1]. Furthermore, the regioisomeric position (meta vs. para) dictates the stereochemical outcome in enzymatic transformations, as demonstrated by the exclusive formation of (S)-enantiomers from meta-substituted substrates with specific biocatalysts, whereas para-substituted analogs yield the opposite (R)-configuration [2]. This combination of enhanced reactivity and stereochemical control prevents the direct substitution of one halogenated phenylethanol for another without compromising yield, selectivity, or the viability of a synthetic pathway. The following quantitative data details these critical differentiators.

Regioisomeric Position

Meta-iodine substitution directs (S)-enantioselectivity in biocatalytic resolutions; para-substituted analogs may give opposite or mixed stereochemical outcomes.

Halogen Reactivity

Iodine exhibits higher oxidative addition rates than bromine or chlorine in palladium-catalyzed couplings; substitution can reduce reaction efficiency and yield.

Physical State & Handling

Solid-state form enables recrystallization and melting-point QC; liquid bromo or chloro analogs lack these straightforward purification and identity checks.

1-(3-Iodophenyl)ethan-1-ol: Quantitative Comparison Guide


Enzymatic Resolution for (S)-3-Iodophenylethanol

The kinetic resolution of 1-(3-iodophenyl)ethan-1-ol using Candida antarctica lipase B (Novozym 435) is highly efficient, achieving an enantiomeric excess (ee) of >98% [1]. This is a direct result of the enzyme's high stereoselectivity (E-value >200) for the meta-iodinated substrate. In contrast, the same biocatalytic system yields a significantly lower E-value (approximately 50) and ee for the para-substituted analog, 1-(4-iodophenyl)ethan-1-ol [1]. The exclusive production of the (S)-enantiomer from the meta-substrate is consistent with the Prelog rule, whereas the para-substrate can yield the anti-Prelog (R)-product under similar conditions, further highlighting the critical role of the iodine's regioisomeric position in determining the stereochemical outcome [2].

Enzymatic Resolution
Head-to-head
1-(3-Iodophenyl)ethan-1-ol vs 1-(4-Iodophenyl)ethan-1-ol
ee >98%, E >200 | E ~50
Supports (S)-enantiomer access without chiral chromatography
Candida antarctica lipase B, vinyl acetate, hexane, 32 °C
Biocatalysis Enantioselective synthesis Kinetic resolution

Cross-Coupling Reactivity via C-I Bond Activation

The iodine substituent on the phenyl ring of 1-(3-iodophenyl)ethan-1-ol provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its bromo analog. This is attributed to the significantly higher rate of oxidative addition of the C-I bond relative to the C-Br bond to Pd(0) species, which is the rate-limiting step in many Suzuki-Miyaura couplings [1]. In a study of Suzuki reactions with aryl boronic acids, enantiomerically enriched (S)-1-(3-iodophenyl)ethan-1-ol was coupled to form chiral biphenyl compounds in good yields (63-65%) [2]. While direct yield data for the analogous meta-bromo compound under the exact same conditions is not available from this study, the well-established class-level reactivity trend (aryl iodide > aryl bromide) confirms the enhanced reactivity conferred by the iodine atom [1].

Suzuki Coupling Reactivity
Class-level
C–I coupling yield 63–65%
Aryl bromides typically slower oxidative addition
Class-level reactivity advantage may support milder conditions
Direct para-bromo yield data under identical conditions not available
Cross-coupling Suzuki reaction Palladium catalysis

Solid-State Purification vs. Liquid Bromo Analog

1-(3-Iodophenyl)ethan-1-ol is a solid at room temperature with a reported melting point of 82-84 °C . This physical state contrasts sharply with the analogous 1-(3-bromophenyl)ethanol (CAS 52780-14-0), which is a liquid at room temperature [1]. The solid-state nature of the iodo-compound offers distinct advantages in purification and handling. It can be readily purified by recrystallization, a simple and cost-effective technique that is not applicable to liquid bromo-analogs. Furthermore, a well-defined melting point serves as a quick and reliable indicator of compound identity and purity, a quality control metric not available for liquids.

Physical State & Purification
Head-to-head
Solid (mp 82–84 °C) vs Liquid
1-(3-Iodophenyl)ethan-1-ol | 1-(3-Bromophenyl)ethanol
Simplifies purification by recrystallization; enables melting-point QC
Standard room temperature comparison
Physicochemical properties Purification Handling

Biocatalytic Reduction: Regioisomeric (S)-Selectivity

In whole-cell bioconversions using marine fungi, the reduction of meta-iodoacetophenone to 1-(3-iodophenyl)ethan-1-ol yields exclusively the (S)-enantiomer, consistent with the Prelog rule [1]. This outcome is not universal across all regioisomers. For example, the same study reports that certain fungal strains (e.g., B. felina CBMAI 738, Trichoderma sp. Gc1) produce the (R)-enantiomer (anti-Prelog product) from para-iodoacetophenone [1]. This demonstrates that the position of the iodine atom (meta vs. para) is a critical determinant of the stereochemical outcome of the enzymatic reduction, not just the halogen's presence.

Biocatalytic Reduction
Head-to-head
Exclusive (S)-enantiomer vs (R)-enantiomer possible
meta-iodo substrate | para-iodo substrate
Regioisomeric position determines stereochemical outcome
Marine fungal whole-cell bioconversion (Aspergillus, Penicillium, Trichoderma sp.)
Biocatalysis Regioselectivity Asymmetric reduction

1-(3-Iodophenyl)ethan-1-ol: Key Research & Industrial Applications


Enantiopure (S)-Biphenyl Building Blocks

Researchers developing novel chiral ligands, APIs, or advanced materials requiring a stereodefined biphenyl core should prioritize 1-(3-iodophenyl)ethan-1-ol. The kinetic resolution data (>98% ee for (S)-enantiomer) provides a highly efficient route to this valuable chiral synthon, followed by a productive Suzuki coupling (63-65% yield) to install the second aryl ring [1]. This two-step sequence avoids the use of expensive chiral auxiliaries and low-yielding classical resolution techniques.

Radiolabeling & Diagnostic Tracer Development

For medicinal chemists developing PET or SPECT imaging agents, the meta-iodine atom serves as an ideal site for introducing radioisotopes like 123I, 124I, or 125I. The solid-state nature of the compound simplifies handling and purification, ensuring high radiolabeling precursor purity and reducing the risk of degradation . Its role as a direct intermediate for labeled pharmaceutical compounds is well-established [2].

Chemoenzymatic One-Pot (R)-Arylethanol Synthesis

Researchers aiming to develop streamlined, green chemistry routes to chiral alcohols can utilize 1-(3-iodophenyl)ethan-1-ol in a one-pot process. The iodoarene can be converted to the corresponding acetophenone via Pd-catalyzed carbonylation, followed by an in situ enantioselective reduction with an (R)-selective alcohol dehydrogenase from Lactobacillus brevis [3]. This methodology highlights the iodine atom's versatility, enabling a chemoenzymatic cascade that minimizes intermediate isolations and reduces solvent waste.

Cross-Coupling & Diversity-Oriented Synthesis

For laboratories engaged in high-throughput experimentation or building diverse molecular libraries, the superior oxidative addition kinetics of the aryl iodide relative to bromides and chlorides makes 1-(3-iodophenyl)ethan-1-ol a preferred substrate [4]. Its predictable reactivity profile facilitates robust and reliable Suzuki-Miyaura couplings, maximizing the success rate of library synthesis and enabling the use of less forcing reaction conditions, which is beneficial when coupling with sensitive partners.

Application
Selection Property
Validation Focus
Enantiopure (S)-Biphenyl Building Blocks
Stereochemical control (S)-selectivity & iodine coupling handle
Enantiomeric excess, Suzuki coupling yield
Radiolabeling & Diagnostic Tracer Development
Solid-state purity, iodine isotope exchange site
Radiolabeling precursor purity, stability
Chemoenzymatic One-Pot (R)-Arylethanol Synthesis
Iodoarene versatility for tandem carbonylation/reduction
Cascade efficiency, intermediate isolation
Cross-Coupling & Diversity-Oriented Synthesis
High oxidative addition reactivity of C–I bond
Coupling success rate, condition scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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